![molecular formula C8H10N2O4 B2968871 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid CAS No. 1396973-15-1](/img/structure/B2968871.png)

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

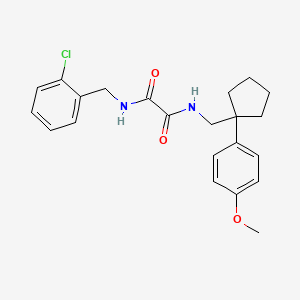

“2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid” is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 . It is used for research purposes .

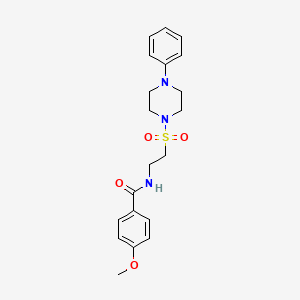

Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The oxazole ring is substituted with a methyl group at the 5th position and a formamido group at the 4th position . The formamido group is further connected to a propanoic acid group .Physical And Chemical Properties Analysis

“this compound” is predicted to have a melting point of 161.16°C and a boiling point of approximately 459.0°C at 760 mmHg . Its density is approximately 1.3 g/cm3, and its refractive index is predicted to be 1.52 .Aplicaciones Científicas De Investigación

Masked Forms of Activated Carboxylic Acids

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid derivatives, particularly oxazoles, can serve as masked forms of activated carboxylic acids. They exhibit the ability to form triamides upon reaction with singlet oxygen, demonstrating a synthetic pathway for the creation of complex macrolides. This property has been applied in the synthesis of compounds like recifeiolide and curvularin, indicating its utility in crafting intricate molecular architectures for pharmaceuticals and macrolides (Wasserman et al., 1981).

Synthesis of Oxazolines

Oxazoles, including this compound, can be directly synthesized from carboxylic acids using specific reagents under mild conditions. This method offers a straightforward approach to generating oxazolines, showcasing the versatility of oxazole derivatives in chemical synthesis and their potential applications in developing new materials or biologically active molecules (Bandgar & Pandit, 2003).

Antifungal Activity

Oxazole derivatives demonstrate significant biological activities, including antifungal properties. Compounds structurally related to this compound, such as bromopyrrole alkaloids from marine sponges, have shown effectiveness against fungal pathogens like Candida albicans. This highlights the potential of oxazole derivatives in contributing to new antifungal therapeutic agents (Zhu et al., 2016).

Development of Aromatic Polyamides

The introduction of oxazole units, similar to those in this compound, into polyamides results in materials with exceptional thermal properties and solubility. These characteristics make them suitable for advanced applications in materials science, indicating the role of oxazole derivatives in enhancing the performance of polymeric materials (Akutsu et al., 1998).

Pharmaceutical Synthesis

Oxazole derivatives, such as those related to this compound, have been employed in the synthesis of complex pharmaceutical agents. These derivatives offer pathways to create compounds with potential activity against specific targets, such as CCR5 antagonists, showcasing the significance of oxazole chemistry in drug development (Ikemoto et al., 2005).

Direcciones Futuras

Given the wide range of biological activities exhibited by oxazole derivatives , “2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid” and similar compounds could be subjects of future research in medicinal chemistry. Further studies could focus on elucidating their mechanisms of action, optimizing their synthesis, and evaluating their safety profiles.

Propiedades

IUPAC Name |

2-[(5-methyl-1,2-oxazole-4-carbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4(8(12)13)10-7(11)6-3-9-14-5(6)2/h3-4H,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYLFZOZFKUSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968791.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2968795.png)

![2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2968798.png)

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968799.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2968802.png)

![4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2968806.png)

![N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2968807.png)

![4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide](/img/structure/B2968808.png)